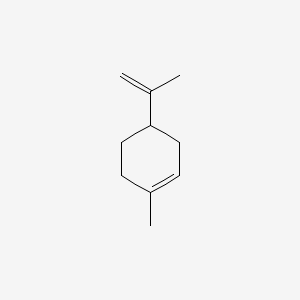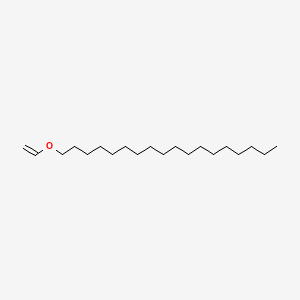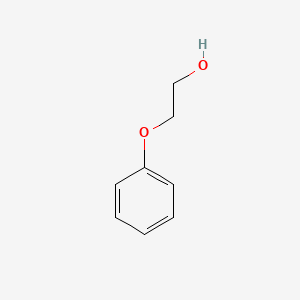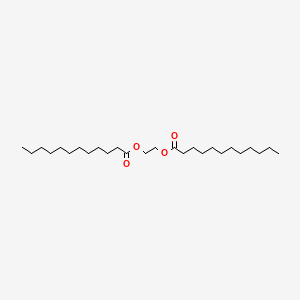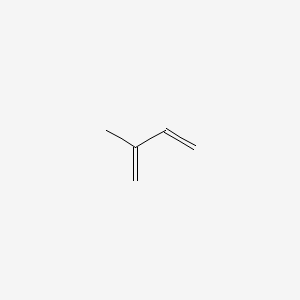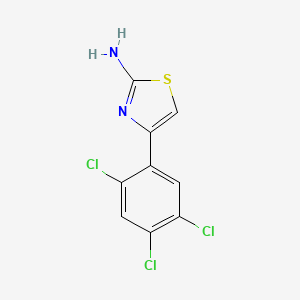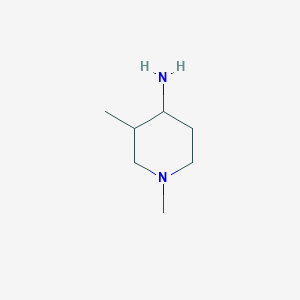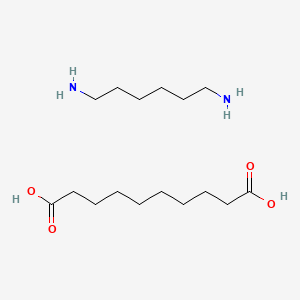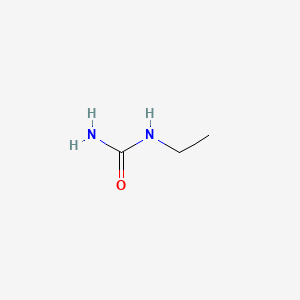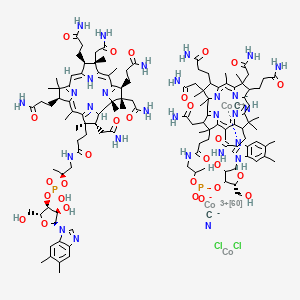
Intrinsic factor
Overview
Description
Intrinsic factor is a glycoprotein produced by the parietal cells of the stomach. It is essential for the absorption of vitamin B12 (cobalamin) in the small intestine. This compound binds to vitamin B12, forming a complex that is absorbed by the epithelial cells of the ileum. The absence or deficiency of this compound can lead to pernicious anemia, a condition characterized by the inability to absorb vitamin B12 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Intrinsic factor is typically not synthesized chemically due to its complex structure. Instead, it is extracted from biological sources. For research purposes, recombinant DNA technology is often employed to produce this compound in laboratory settings. This involves inserting the gene encoding this compound into a suitable expression system, such as bacteria or yeast, which then produce the protein.
Industrial Production Methods: Industrial production of this compound involves the extraction from the gastric mucosa of animals, such as pigs. The pylorus part of the gastric mucous membrane is used, and only sections with a high content of this compound are selected. The extracted protein is then purified through various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Intrinsic factor primarily engages in binding reactions rather than undergoing traditional chemical reactions like oxidation or reduction. Its main function is to bind vitamin B12, protecting it from degradation and facilitating its absorption.
Common Reagents and Conditions: The binding of this compound to vitamin B12 occurs in the acidic environment of the stomach. The complex then travels to the small intestine, where it is absorbed under neutral pH conditions.
Major Products Formed: The primary product of the interaction between this compound and vitamin B12 is the this compound-vitamin B12 complex, which is essential for the absorption of the vitamin in the ileum .
Scientific Research Applications
Intrinsic factor has several important applications in scientific research:
Biology and Medicine: It is crucial for studying vitamin B12 absorption and related disorders, such as pernicious anemia. Research on this compound helps in understanding the mechanisms of vitamin B12 deficiency and developing treatments.
Chemistry: this compound is used in biochemical assays to measure vitamin B12 levels in biological samples.
Industry: It is included in diagnostic kits for detecting vitamin B12 deficiency and in supplements for individuals with absorption issues
Mechanism of Action
Intrinsic factor binds to vitamin B12 in the stomach, forming a complex that protects the vitamin from degradation. This complex travels to the small intestine, where it binds to specific receptors on the epithelial cells of the ileum. The complex is then internalized, and vitamin B12 is released inside the cells. The vitamin subsequently binds to another protein, transcobalamin II, which transports it to the liver and other tissues .
Comparison with Similar Compounds
Haptocorrin: Another glycoprotein that binds vitamin B12 in the saliva, protecting it from stomach acid.
Transcobalamin II: A protein that binds vitamin B12 in the bloodstream and facilitates its transport to tissues.
Uniqueness of Intrinsic Factor: this compound is unique in its ability to facilitate the absorption of vitamin B12 in the small intestine. Unlike haptocorrin and transcobalamin II, which are involved in the transport and protection of vitamin B12, this compound is essential for the initial absorption process. Its deficiency leads directly to pernicious anemia, highlighting its critical role in vitamin B12 metabolism .
Properties
IUPAC Name |
cobalt(2+);cobalt-60(3+);dichlorocobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2S)-1-[3-[(2R,3R,5Z,7S,10Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,7,12,17,23-hexahydrocorrin-3-yl]propanoylamino]propan-2-yl] hydrogen phosphate;[(2R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydrocorrin-3-yl]propanoylamino]propan-2-yl phosphate;dicyanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H90N13O14P.C62H88N13O14P.2CN.2ClH.3Co/c2*1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;2*1-2;;;;;/h20-21,23,28,31,34-37,41,52-53,56-57,71,76,84H,12-19,22,24-27H2,1-11H3,(H2,63,77)(H2,64,78)(H2,65,79)(H2,66,80)(H2,67,81)(H2,68,82)(H,69,83)(H,85,86);20-21,23,28,31,34-37,41,52-53,57,76,84H,12-19,22,24-27H2,1-11H3,(H2,63,77)(H2,64,78)(H2,65,79)(H2,66,80)(H2,67,81)(H2,68,82)(H,69,83)(H,85,86);;;2*1H;;;/q;;2*-1;;;+3;2*+2/p-3/b38-23-,50-32-,55-33-;42-23-,54-32-,55-33-;;;;;;;/t31-,34+,35+,36+,37-,41+,52+,53+,56?,57-,59+,60-,61-,62-;31?,34?,35?,36?,37?,41-,52?,53?,57+,59?,60?,61?,62?;;;;;;;/m01......./s1/i;;;;;;1+1;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHYEMLVIZVDIW-ACDNXVHASA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)N7)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5=NC4=C(C6=NC(=CC7=NC(=C(C8=NC5(C(C8CCC(=O)N)(C)CC(=O)N)C)C)C(C7CCC(=O)N)(C)CC(=O)N)C(C6CCC(=O)N)(C)C)C)CC(=O)N)C)O.[C-]#N.[C-]#N.Cl[Co]Cl.[Co+2].[Co+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)O[C@@H](C)CNC(=O)CC[C@@]4([C@H](C5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](/C(=C/C8=N/C(=C(\C4=N5)/C)/[C@H](C8(C)C)CCC(=O)N)/N7)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3C(C([C@H](O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5=N/C4=C(\C6=N/C(=C\C7=N/C(=C(\C8=NC5(C(C8CCC(=O)N)(C)CC(=O)N)C)/C)/C(C7CCC(=O)N)(C)CC(=O)N)/C(C6CCC(=O)N)(C)C)/C)CC(=O)N)C)O.[C-]#N.[C-]#N.Cl[Co]Cl.[Co+2].[60Co+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C126H177Cl2Co3N28O28P2+2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2842.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
9008-12-2 | |
| Record name | Intrinsic factors | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.725 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




